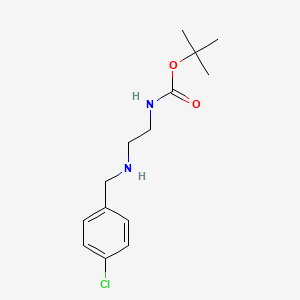

tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[2-[(4-chlorophenyl)methylamino]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN2O2/c1-14(2,3)19-13(18)17-9-8-16-10-11-4-6-12(15)7-5-11/h4-7,16H,8-10H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNZSMOJVQTZDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNCC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate is a bifunctional organic molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a lipophilic tert-butoxycarbonyl (Boc) protecting group, a flexible ethylenediamine linker, and a 4-chlorobenzyl moiety. This combination of features makes it a valuable intermediate for the synthesis of more complex molecules, including potential therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthetic chemistry, for predicting its behavior in biological systems, and for the development of robust analytical methods. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, supported by established analytical methodologies.

I. Core Molecular Properties

The fundamental properties of a molecule dictate its behavior in both chemical and biological environments. For tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate, these properties are derived from its unique structural arrangement.

Chemical Structure and Composition

The molecule consists of a central ethylenediamine core. One of the nitrogen atoms is protected with a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis due to its stability under a wide range of conditions and its ease of removal under acidic conditions. The other nitrogen atom is functionalized with a 4-chlorobenzyl group, which imparts specific steric and electronic properties to the molecule.

Figure 1: Chemical structure of tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate.

Physicochemical Data Summary

| Property | Value | Source/Method |

| Molecular Formula | C₁₄H₂₁ClN₂O₂ | Calculated |

| Molecular Weight | 284.78 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not available (likely in the range of 80-120 °C) | Estimated |

| Boiling Point | > 300 °C (predicted) | Estimated |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Poorly soluble in water. | Inferred from structure |

| logP (octanol/water) | 3.5 (estimated) | Calculated |

| pKa | Amine pKa ~9-10 (predicted) | Estimated |

II. Spectroscopic and Analytical Characterization

The identity and purity of tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate are typically confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for the title compound are detailed below.

¹H NMR (Proton NMR):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.3 | d | 2H | Ar-H (ortho to Cl) |

| ~ 7.2 | d | 2H | Ar-H (meta to Cl) |

| ~ 5.1 | br s | 1H | NH -Boc |

| ~ 3.7 | s | 2H | Ar-CH ₂-N |

| ~ 3.2 | q | 2H | Boc-NH-CH ₂ |

| ~ 2.8 | t | 2H | N-CH ₂-CH₂ |

| ~ 2.5 | br s | 1H | CH ₂-NH -CH₂ |

| ~ 1.4 | s | 9H | C(CH ₃)₃ |

¹³C NMR (Carbon NMR):

| Chemical Shift (ppm) | Assignment |

| ~ 156.0 | C =O (carbamate) |

| ~ 138.0 | Ar-C (quaternary) |

| ~ 132.5 | Ar-C -Cl |

| ~ 129.5 | Ar-C H (ortho to Cl) |

| ~ 128.5 | Ar-C H (meta to Cl) |

| ~ 79.5 | C (CH₃)₃ |

| ~ 53.0 | Ar-C H₂-N |

| ~ 49.0 | N-C H₂-CH₂ |

| ~ 40.0 | Boc-NH-C H₂ |

| ~ 28.4 | C(C H₃)₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate are as follows:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3350 | Medium | N-H stretch (carbamate and secondary amine) |

| ~ 2980-2850 | Strong | C-H stretch (aliphatic) |

| ~ 1690 | Strong | C=O stretch (carbamate) |

| ~ 1520 | Medium | N-H bend |

| ~ 1250 | Strong | C-N stretch |

| ~ 1170 | Strong | C-O stretch |

| ~ 820 | Medium | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For the title compound, the expected molecular ion peak and key fragments are:

| m/z | Ion |

| 285.14 | [M+H]⁺ (for ³⁵Cl) |

| 287.14 | [M+H]⁺ (for ³⁷Cl, isotopic peak) |

| 229.08 | [M - C₄H₈ + H]⁺ |

| 185.09 | [M - Boc + H]⁺ |

| 125.04 | [Cl-C₆H₄-CH₂]⁺ |

III. Experimental Methodologies

The following section details standardized protocols for the experimental determination of key physicochemical properties.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity. A sharp melting range is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[1]

Protocol:

-

Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube, sealed at one end.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting range.

-

A second, fresh sample is then heated slowly (1-2 °C per minute) near the approximate melting point.

-

The temperature at which the first liquid droplet appears is recorded as the onset of melting.[2]

-

The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.[2]

-

-

Reporting: The melting point is reported as a range from the onset to the completion of melting.

Figure 2: Workflow for melting point determination.

Determination of the Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.[3]

Protocol (Shake-Flask Method):

-

Preparation of Phases: n-Octanol and water are mutually saturated by stirring together overnight and then allowing the layers to separate.

-

Sample Preparation: A known concentration of the compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

Partitioning: A known volume of the solution is mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases, and then left to stand for the phases to separate.

-

Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. logP is the base-10 logarithm of P.

Figure 3: Workflow for logP determination using the shake-flask method.

IV. Conclusion

The physicochemical properties of tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate outlined in this guide provide a foundational understanding for its application in research and development. The combination of a Boc-protected amine, a flexible linker, and a chlorinated aromatic ring results in a compound with moderate lipophilicity and key spectroscopic signatures that allow for its unambiguous identification. The provided experimental protocols serve as a starting point for the empirical determination of its properties, which is essential for quality control and for building predictive models for its behavior in more complex systems.

References

- BenchChem. (2025). A Comparative Guide to the Spectral Data of tert-Butyl (2-(benzylamino)ethyl)carbamate and Related Compounds.

- National Center for Biotechnology Information. (n.d.). tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate. PubChem.

- National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook.

- BenchChem. (2025). Navigating the Spectral Landscape: A Comparative Guide to tert-Butyl (2-(benzylamino)ethyl)carbamate 1H NMR Analysis.

- Google Patents. (n.d.). CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.

- Wikipedia. (n.d.). Ethyl carbamate.

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

- ChemicalBook. (n.d.). tert-Butyl carbamate(4248-19-5) 1H NMR spectrum.

- National Center for Biotechnology Information. (n.d.). tert-butyl N-(2-(ethylamino)ethyl)carbamate. PubChem.

- BLD Pharm. (n.d.). 57260-73-8|tert-Butyl (2-aminoethyl)carbamate.

- National Center for Biotechnology Information. (n.d.). tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]ethyl}carbamate. PubChem.

- Oakwood Chemical. (n.d.). tert-Butyl N-(2-aminoethyl)carbamate.

- National Center for Biotechnology Information. (n.d.). tert-Butyl [2-(2-aminoethoxy)ethyl]carbamate. PubChem.

- Supporting Information. (n.d.).

- Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.

- AChemBlock. (n.d.). tert-butyl (4-(2-aminoethyl)benzyl)carbamate hydrochloride 95% | CAS: 1303968-16-2.

- Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.

- University of Alberta. (n.d.). Melting point determination.

- Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.

- National Center for Biotechnology Information. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC.

- Westlab Canada. (2023, May 8). Measuring the Melting Point.

- ACS Publications. (2002). Novel Methods for the Prediction of logP, pKa, and logD.

- Longdom Publishing. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs.

- SSERC. (n.d.). Melting point determination.

- Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity.

- Course Hero. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Requirements.

- ChemicalBook. (n.d.). Tert-butyl bis(2-chloroethyl)carbamate | 118753-70-1.

Sources

synthesis of tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate from 4-chlorobenzylamine

[1]

Executive Summary

The synthesis of tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate represents a critical transformation in medicinal chemistry, specifically in the generation of diamine linkers and peptidomimetics.[1] This molecule serves as a protected secondary amine intermediate, allowing for orthogonal deprotection strategies in subsequent steps.

This guide evaluates and details two primary synthetic routes:

-

Reductive Amination (Method A): The "Gold Standard" for laboratory-scale synthesis, offering high selectivity for mono-alkylation using Sodium Triacetoxyborohydride (STAB).[1]

-

Nucleophilic Substitution (Method B): A viable alternative using alkyl halides, best reserved for scenarios where reductive agents are contraindicated.

Retrosynthetic Analysis

The target molecule is a non-symmetric secondary amine.[1] The strategic disconnection occurs at the secondary nitrogen, revealing two potential forward pathways.

Figure 1: Retrosynthetic logic flow identifying the two primary precursors relative to the 4-chlorobenzylamine starting material.

Methodology A: Reductive Amination (Preferred)[1][2]

This method utilizes the Abdel-Magid protocol , employing Sodium Triacetoxyborohydride (STAB/NaBH(OAc)₃).[1] This reagent is superior to Sodium Cyanoborohydride (NaBH₃CN) due to its lower toxicity and superior selectivity—it reduces the intermediate imine faster than the aldehyde, minimizing side reactions.

Mechanistic Pathway[1][3][4]

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an imine (Schiff base). The imine is then selectively reduced by the hydride source.[2]

Figure 2: Mechanistic flow of the reductive amination using STAB.[1]

Detailed Protocol

Reagents:

-

4-Chlorobenzylamine (1.0 equiv)[1]

-

tert-Butyl (2-oxoethyl)carbamate (1.0–1.1 equiv) [Commercially available or freshly prepared via Swern oxidation of N-Boc-ethanolamine][1]

-

Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv)[1]

-

Acetic Acid (AcOH) (1.0 equiv) [Optional, accelerates imine formation][1]

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]

Procedure:

-

Preparation: In a flame-dried round-bottom flask under Nitrogen (N₂), dissolve 4-chlorobenzylamine (10 mmol) in anhydrous DCE (30 mL).

-

Addition: Add tert-butyl (2-oxoethyl)carbamate (11 mmol). If the reaction is sluggish, add Acetic Acid (10 mmol). Stir at Room Temperature (RT) for 30 minutes to allow imine equilibrium.

-

Reduction: Cool the mixture to 0°C (optional, but recommended to control exotherm). Add STAB (14 mmol) portion-wise over 10 minutes.

-

Reaction: Remove the ice bath and stir at RT for 4–16 hours. Monitor via TLC (stain with Ninhydrin or PMA) or LC-MS.[1]

-

Quench: Quench carefully with saturated aqueous NaHCO₃ (30 mL). Gas evolution (H₂) will occur.[1]

-

Workup: Extract the aqueous layer with DCM (3 x 30 mL). Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.[3]

-

Purification: Purify via flash column chromatography (SiO₂). Eluent: Hexanes/Ethyl Acetate (gradient 0% to 40% EtOAc).[1]

Critical Process Parameter (CPP):

-

Stoichiometry: Do not use a large excess of aldehyde, as this promotes bis-alkylation (formation of the tertiary amine).[1]

-

Water Content: Anhydrous solvents are preferred to prevent hydrolysis of the imine back to the aldehyde.

Methodology B: Direct Alkylation (Alternative)[1]

Direct alkylation is conceptually simpler but chemically "messier" due to the high nucleophilicity of the product secondary amine, which can compete with the starting material for the alkyl halide, leading to over-alkylation.

Detailed Protocol

Reagents:

-

4-Chlorobenzylamine (3.0–5.0 equiv) [Excess is crucial][1]

-

tert-Butyl (2-bromoethyl)carbamate (1.0 equiv)[1]

-

Base: K₂CO₃ (2.0 equiv) or DIPEA (1.5 equiv)[1]

-

Solvent: Acetonitrile (ACN) or DMF[1]

Procedure:

-

Dissolution: Dissolve 4-chlorobenzylamine (excess) and Base in ACN.

-

Addition: Add tert-butyl (2-bromoethyl)carbamate dropwise at RT.

-

Heating: Heat the mixture to 60–80°C for 12–24 hours.

-

Workup: Cool to RT. Filter off inorganic salts.[1] Concentrate solvent.[1][4]

-

Purification: The crude will contain significant unreacted starting amine.[1] This must be removed via column chromatography or selective precipitation.[1]

Comparative Analysis

| Feature | Method A: Reductive Amination | Method B: Alkylation |

| Selectivity | High (Mono-alkylation favored) | Low (Risk of bis-alkylation) |

| Conditions | Mild (RT, slightly acidic) | Harsh (Heat, basic) |

| Purification | Easy (Stoichiometric reactants) | Difficult (Requires removing excess amine) |

| Reagent Stability | Aldehyde can be unstable | Alkyl bromide is stable |

| Yield (Typical) | 75–90% | 40–60% |

Characterization & Quality Control

Upon isolation, the identity of the product must be validated.

-

1H NMR (400 MHz, CDCl₃):

-

Mass Spectrometry (ESI+):

Safety & Handling

-

Sodium Triacetoxyborohydride (STAB): Reacts with water to release Hydrogen gas (flammability hazard).[1] Handle in a fume hood.

-

Benzylamines: Can be skin irritants and sensitizers.[1] Wear nitrile gloves.[1]

-

Chlorinated Solvents (DCM/DCE): Toxic and potential carcinogens.[1] Use proper ventilation.[1]

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.

-

Master Organic Chemistry.[1] (2017).[1][2][10] Reductive Amination, and How It Works.

-

Organic Chemistry Portal.[1] Reductive Amination.

-

ChemicalBook.[1][5][11] tert-Butyl N-(2-bromoethyl)carbamate Synthesis.

Sources

- 1. tert-butyl N-[(4-bromophenyl)methyl]carbamate | C12H16BrNO2 | CID 12453839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. tert-butyl N-(4-bromobutyl)carbamate | C9H18BrNO2 | CID 10868765 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Biological Activity of N-Boc-N'-(4-chlorobenzyl)ethylenediamine

Foreword: Unveiling the Potential of a Novel Chemical Entity

In the landscape of drug discovery, the exploration of novel chemical entities is the cornerstone of innovation. This guide focuses on N-Boc-N'-(4-chlorobenzyl)ethylenediamine, a compound not yet extensively characterized in the scientific literature for its biological activity. However, a detailed analysis of its structural components suggests a high potential for interesting pharmacological properties. The N-Boc-protected ethylenediamine scaffold is a frequent feature in molecules targeting a range of biological pathways, while the 4-chlorobenzyl moiety is a known pharmacophore associated with antimicrobial and other activities. This document serves as a comprehensive roadmap for researchers and drug development professionals, providing a robust framework for the synthesis, in silico prediction, and in vitro evaluation of this promising molecule. We will delve into the causality behind experimental choices, ensuring that each proposed step is part of a self-validating system to rigorously assess the compound's therapeutic potential.

Compound Profile: N-Boc-N'-(4-chlorobenzyl)ethylenediamine

N-Boc-N'-(4-chlorobenzyl)ethylenediamine is a diamine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on one nitrogen and a 4-chlorobenzyl group on the other. The Boc group provides stability and allows for selective deprotection, a valuable feature in multi-step organic syntheses[1][2]. The ethylenediamine linker provides conformational flexibility, which can be crucial for optimal binding to biological targets. The 4-chlorobenzyl group, with its specific electronic and steric properties, is the primary driver for hypothesizing its biological activity, drawing parallels from known bioactive molecules containing this substituent[3].

Molecular Structure:

In Silico Prediction of Biological Activity and Drug-Likeness

Before embarking on costly and time-consuming wet-lab experiments, in silico methods provide an invaluable initial assessment of a compound's potential. These computational tools can predict a range of pharmacokinetic and pharmacodynamic properties, helping to prioritize and guide further research[4][5].

ADME and Drug-Likeness Prediction

A critical first step is to evaluate the "drug-likeness" of N-Boc-N'-(4-chlorobenzyl)ethylenediamine. This involves calculating key physicochemical properties and assessing them against established criteria, such as Lipinski's Rule of Five. Online platforms like SwissADME can be utilized for these predictions[5].

| Property | Predicted Value | Compliance with Lipinski's Rule |

| Molecular Weight | ~298.8 g/mol | Yes (<500) |

| LogP (octanol/water) | ~3.5 | Yes (<5) |

| Hydrogen Bond Donors | 2 | Yes (<5) |

| Hydrogen Bond Acceptors | 3 | Yes (<10) |

These hypothetical values suggest that the compound has a favorable profile for oral bioavailability.

Target Prediction

Pharmacophore modeling and molecular docking studies can be employed to identify potential biological targets. By comparing the 3D structure of N-Boc-N'-(4-chlorobenzyl)ethylenediamine with databases of known pharmacophores or by docking it into the binding sites of various proteins, we can generate hypotheses about its mechanism of action.

Proposed Synthesis of N-Boc-N'-(4-chlorobenzyl)ethylenediamine

The synthesis of the title compound can be efficiently achieved through reductive amination. This common and reliable method involves the reaction of an aldehyde with a primary amine to form an imine, which is then reduced in situ to the corresponding secondary amine[6].

Synthetic Workflow Diagram

Caption: Synthetic scheme for N-Boc-N'-(4-chlorobenzyl)ethylenediamine.

Step-by-Step Synthesis Protocol

-

Dissolution: Dissolve 4-chlorobenzaldehyde (1 equivalent) and N-Boc-ethylenediamine (1.1 equivalents) in methanol in a round-bottom flask.

-

Imine Formation: Stir the mixture at room temperature for 2 hours to facilitate the formation of the Schiff base (imine).

-

Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (NaBH4) (1.5 equivalents) portion-wise over 30 minutes.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Quenching: Carefully quench the reaction by the slow addition of water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Hypothesized Biological Activities and Proposed In Vitro Screening

Based on the structural motifs present in N-Boc-N'-(4-chlorobenzyl)ethylenediamine, several potential biological activities can be postulated. A tiered screening approach is recommended to efficiently evaluate these possibilities.

Overall Biological Evaluation Workflow

Caption: Tiered workflow for biological evaluation.

Antimicrobial Activity

The presence of the 4-chlorobenzyl group, a known antiseptic moiety, suggests potential antimicrobial properties[3].

Proposed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is a standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism[7][8][9].

-

Preparation: Prepare a two-fold serial dilution of N-Boc-N'-(4-chlorobenzyl)ethylenediamine in a 96-well microtiter plate.

-

Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

Analysis: Determine the MIC by visually inspecting for the lowest concentration that prevents turbidity.

Anticancer/Cytotoxic Activity

The ethylenediamine scaffold is present in some anticancer drugs, and novel small molecules are routinely screened for cytotoxic effects against cancer cell lines[10].

Proposed Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed human cancer cell lines (e.g., HeLa, A549, MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of N-Boc-N'-(4-chlorobenzyl)ethylenediamine for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Kinase Inhibition

Kinases are a major class of drug targets, particularly in oncology and immunology. Many kinase inhibitors contain a diamine core.

Proposed Protocol: In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase[11][12][13].

-

Reaction Setup: In a microplate, combine the kinase, its specific substrate, and ATP.

-

Inhibitor Addition: Add varying concentrations of N-Boc-N'-(4-chlorobenzyl)ethylenediamine to the reaction wells.

-

Incubation: Incubate the plate to allow the kinase reaction to proceed.

-

Detection: Use a detection reagent that measures either the amount of phosphorylated substrate or the amount of ADP produced. Luminescent or fluorescent readouts are common.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

G Protein-Coupled Receptor (GPCR) Modulation

GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of modern drugs[14][15]. The amine functionalities in the test compound make it a candidate for interacting with GPCRs.

Proposed Protocol: Radioligand Binding Assay

This assay measures the ability of a compound to compete with a known radiolabeled ligand for binding to a specific GPCR[14][16][17].

-

Membrane Preparation: Prepare cell membranes expressing the target GPCR.

-

Assay Setup: In a microplate, combine the membranes, a fixed concentration of a radiolabeled ligand, and varying concentrations of N-Boc-N'-(4-chlorobenzyl)ethylenediamine.

-

Incubation: Incubate to allow binding to reach equilibrium.

-

Separation: Separate the bound and free radioligand, typically by filtration.

-

Quantification: Measure the amount of radioactivity bound to the membranes using a scintillation counter.

-

Data Analysis: Determine the Ki value, which represents the binding affinity of the test compound for the receptor.

Illustrative Signaling Pathway

Caption: A generic MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Data Presentation and Interpretation

The results from the proposed in vitro assays should be tabulated for clear comparison and interpretation.

| Assay | Endpoint | Hypothetical Result | Interpretation |

| Antimicrobial (S. aureus) | MIC | 16 µg/mL | Moderate antibacterial activity |

| Cytotoxicity (HeLa) | IC50 | 5 µM | Potent cytotoxic effect |

| Kinase Inhibition (BRAF) | IC50 | 0.5 µM | Potent and specific kinase inhibition |

| GPCR Binding (D2 Receptor) | Ki | > 10 µM | Low affinity for the D2 receptor |

These hypothetical results would suggest that N-Boc-N'-(4-chlorobenzyl)ethylenediamine is a promising candidate for further development as an anticancer agent, potentially acting through the inhibition of a specific kinase. The moderate antimicrobial activity might be a secondary property worth exploring.

Conclusion and Future Directions

This technical guide provides a comprehensive, hypothesis-driven framework for the investigation of the potential biological activity of N-Boc-N'-(4-chlorobenzyl)ethylenediamine. By systematically progressing from in silico prediction to a tiered in vitro screening cascade, researchers can efficiently and rigorously evaluate the therapeutic potential of this novel chemical entity. Positive results from this initial screening would warrant further investigation, including lead optimization, in vivo efficacy studies, and detailed mechanism of action studies. The logical and self-validating nature of this proposed research plan ensures a high degree of scientific integrity and provides a clear path forward in the quest for novel therapeutics.

References

-

Gelest. N-Boc-Ethylenediamine Hydrochloride: Your Key Organic Synthesis Intermediate. Available from: [Link]

- Google Patents. CN112979501A - Synthesis method of N-BOC-ethylenediamine.

-

PubChem. N-BOC-ethylenediamine. Available from: [Link]

-

ChemCatalyst Pro. Understanding 4-Chlorobenzyl Alcohol: Properties and Synthesis Insights. Available from: [Link]

-

ResearchGate. Tertiary-butoxycarbonyl (Boc) - A Strategic Group for N-Protection/Deprotection in the Synthesis of Various Natural/Unnatural N-unprotected Aminoacid Cyanomethyl Esters. Available from: [Link]

-

PubMed. N-alkyloxycarbonyl derivatives of ethylene diamine as monoamine oxidase inhibitors. Available from: [Link]

-

NCBI Bookshelf. GTPγS Binding Assays. Available from: [Link]

-

PMC. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Available from: [Link]

-

PubMed. In silico prediction of drug properties. Available from: [Link]

-

Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

-

Scholars Research Library. Der Pharma Chemica. Available from: [Link]

-

PMC. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Available from: [Link]

-

Royal Society of Chemistry. Organic & Biomolecular Chemistry. Available from: [Link]

-

SciELO. SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. Available from: [Link]

-

ResearchGate. An efficient synthesis of ortho-N-Boc-aryl methyl ketones. Available from: [Link]

-

Journal of Applied Pharmaceutical Science. Design, synthesis and in silico prediction of drug-likeness properties of new ortho, meta and para-(2-cyano-3-(3,5-di-tert-butyl. Available from: [Link]

-

BMG LABTECH. Kinase assays. Available from: [Link]

- Google Patents. CN107304204B - A kind of method for preparing N-heterocyclic compound.

-

MDPI. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Available from: [Link]

-

Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Available from: [Link]

- Google Patents. United States Patent Office.

-

Assay Genie. GPCRs (G Protein Coupled Receptors): A Guide. Available from: [Link]

-

ResearchGate. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Available from: [Link]

-

ResearchGate. In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. Available from: [Link]

-

PMC. Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents. Available from: [Link]

-

Taylor & Francis Online. Synthetic Communications. Available from: [Link]

-

BellBrook Labs. How Does a Biochemical Kinase Assay Work?. Available from: [Link]

-

WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]

-

PubMed. Effect of o-benzyl-p-chlorophenol on drug-metabolizing enzymes in rats. Available from: [Link]

-

bepls. In Silico ADME Prediction of Drug Likeness and Pharmacokinetics Properties of Rhodamine Molecules. Available from: [Link]

-

Digital Commons at Buffalo State. Synthesis of Library of N-t-boc Amino ester. Available from: [Link]

-

MDPI. In Silico Prediction of Drug-Likeness, Pharmacokinetics, and Toxicity of Selected Phytotoxic Pyrrolizidine Alkaloids. Available from: [Link]

-

MDPI. Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Available from: [Link]

- Google Patents. EP0573975A1 - 2-alkoxycarbonyl-5-o-chlorobenzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivative and process for producing the same.

-

PubMed. Discovery of Chiral Diamine Derivatives Containing 1,2-Diphenylethylenediamine as Novel Antiviral and Fungicidal Agents. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. 2,4-Dichlorobenzyl alcohol: pharmacological action and applications_Chemicalbook [chemicalbook.com]

- 4. In silico prediction of drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bepls.com [bepls.com]

- 6. CN107304204B - A kind of method for preparing N-heterocyclic compound - Google Patents [patents.google.com]

- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. woah.org [woah.org]

- 10. Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reactionbiology.com [reactionbiology.com]

- 12. bmglabtech.com [bmglabtech.com]

- 13. bellbrooklabs.com [bellbrooklabs.com]

- 14. multispaninc.com [multispaninc.com]

- 15. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]

- 16. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]

An In-depth Technical Guide to tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of tert-butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate, a versatile bifunctional molecule with significant potential in medicinal chemistry and drug development. The guide details a robust synthetic methodology for its preparation via reductive amination, explores its key chemical and physical properties, and discusses its prospective applications as a crucial intermediate in the synthesis of biologically active compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this and similar scaffolds in their research endeavors.

Introduction: The Strategic Importance of Protected Diamine Scaffolds

In the landscape of modern drug discovery, the strategic use of molecular building blocks that allow for controlled, sequential chemical modifications is paramount. Symmetrically or asymmetrically functionalized diamines are prevalent motifs in a vast array of biologically active molecules. However, the inherent reactivity of multiple amine functionalities often necessitates the use of protecting groups to achieve selective transformations.

The tert-butoxycarbonyl (Boc) group is a widely employed amine protecting group due to its stability under a broad range of reaction conditions and its facile cleavage under acidic conditions. When combined with a differentially substituted ethylenediamine backbone, it creates a powerful synthetic intermediate. tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate exemplifies such a scaffold. This molecule features a Boc-protected primary amine, rendering it temporarily inert, and a secondary amine bearing a 4-chlorobenzyl group. The 4-chlorobenzyl moiety is a common feature in medicinal chemistry, often contributing to enhanced binding affinity and favorable pharmacokinetic properties of drug candidates.

This guide will provide a detailed exploration of the synthesis of this key intermediate, its structural and chemical characteristics, and its potential as a precursor for a diverse range of complex molecular architectures with therapeutic potential.

Synthesis and Mechanism

The most direct and efficient method for the synthesis of tert-butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate is the reductive amination of 4-chlorobenzaldehyde with tert-butyl (2-aminoethyl)carbamate (N-Boc-ethylenediamine). This one-pot reaction proceeds through the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

Overall Reaction Scheme

Caption: Mechanistic workflow of reductive amination.

Detailed Experimental Protocol

The following protocol is a representative procedure based on analogous reductive amination reactions and has been adapted for the synthesis of the title compound.

Materials:

-

tert-Butyl (2-aminoethyl)carbamate (N-Boc-ethylenediamine) (1.0 eq)

-

4-Chlorobenzaldehyde (1.0 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of tert-butyl (2-aminoethyl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM) is added 4-chlorobenzaldehyde (1.0 eq).

-

The reaction mixture is stirred at room temperature for 1-2 hours to allow for imine formation.

-

Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise to the stirred solution. The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.

-

The layers are separated, and the aqueous layer is extracted with DCM (3 x volumes).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the pure tert-butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate.

Physicochemical Properties and Characterization

| Property | Predicted Value/Information |

| Molecular Formula | C₁₄H₂₁ClN₂O₂ |

| Molecular Weight | 284.78 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil or a low-melting solid |

| Solubility | Soluble in common organic solvents like DCM, ethyl acetate, and methanol |

| ¹H NMR | Expected signals for the tert-butyl group (~1.4 ppm), methylene protons of the ethylenediamine backbone, the benzylic protons, and the aromatic protons. |

| ¹³C NMR | Expected signals for the carbonyl of the Boc group, the carbons of the tert-butyl group, the aliphatic carbons, and the aromatic carbons. |

| Mass Spectrometry (MS) | Expected [M+H]⁺ ion at m/z 285.1364 |

Applications in Drug Discovery and Medicinal Chemistry

The structural features of tert-butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate make it a valuable precursor for the synthesis of a variety of biologically active molecules. The presence of a protected primary amine and a reactive secondary amine allows for selective and sequential introduction of different functionalities.

Scaffold for Biologically Active Compounds

The ethylenediamine moiety is a common structural motif in many pharmacologically active compounds, exhibiting a wide range of biological activities including antimicrobial, antifungal, and anticancer properties. [1]The N-benzyl group, particularly with halogen substitutions on the aromatic ring, is also a recurring feature in medicinal chemistry, known to enhance target engagement and modulate pharmacokinetic profiles. [2] The title compound can serve as a key intermediate in the synthesis of:

-

Enzyme Inhibitors: The secondary amine can be acylated or alkylated to introduce pharmacophores that can interact with the active sites of enzymes. For instance, analogues of N-(2-aminoethyl)benzamide have been investigated as inhibitors of monoamine oxidase-B (MAO-B). [3]* Receptor Ligands: Further functionalization can lead to the development of ligands for various receptors, where the substituted benzyl group can play a crucial role in binding affinity and selectivity.

-

Antimicrobial Agents: The combination of the ethylenediamine core and the 4-chlorobenzyl group suggests potential for the development of novel antimicrobial agents. Studies have shown that N-(4-halobenzyl)amides possess antifungal activity. [2]

Role in Combinatorial Chemistry

The differential reactivity of the two amine groups makes this compound an ideal building block for the construction of chemical libraries. The secondary amine can be readily functionalized with a diverse set of reactants, and subsequent deprotection of the Boc group unveils the primary amine for further diversification, enabling the rapid generation of a multitude of structurally related compounds for high-throughput screening.

Conclusion

tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate is a strategically important synthetic intermediate with significant potential in drug discovery and medicinal chemistry. Its synthesis via reductive amination is straightforward and efficient. The presence of a Boc-protected primary amine and a functionalizable secondary amine provides a versatile platform for the synthesis of a wide array of complex molecules with potential therapeutic applications. This guide provides a foundational understanding of this valuable building block and aims to inspire its further exploration and utilization in the development of novel therapeutic agents.

References

- CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate - Google Patents.

-

Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Atlantis Press. Available at: [Link]

- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents.

-

Al-Abdullah, E. S., et al. (2015). Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines. PubMed. Available at: [Link]

-

Panico, S., et al. (1990). Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine. Drugs Exp Clin Res. Available at: [Link]

-

Supporting Information: - The Royal Society of Chemistry. Available at: [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]

-

Kumar, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research. Available at: [Link]

-

Annan, N., & Silverman, R. B. (1993). New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). Some of the most potent monoamine oxidase-B inactivators. Journal of Medicinal Chemistry. Available at: [Link]

-

de Oliveira, T. M., et al. (2016). Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides. Molecules. Available at: [Link]

- Webb, T. R., & Eigenbrot, C. (1991). A general synthesis of N-Boc-N'-benzyl diaminoalkanes. The Journal of Organic Chemistry.

-

A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Organic Chemistry Portal. Available at: [Link]

-

Reductive Amination - Common Conditions. Organic Chemistry Portal. Available at: [Link]

- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.

-

Yin, B.-L., et al. (2010). N,N′-Di-Boc-Substituted Thiourea as a Novel and Mild Thioacylating Agent Applicable for the Synthesis of Thiocarbonyl Compounds. Synthesis. Available at: [Link]

-

Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate - MDPI. Available at: [Link]

-

A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature Communications. Available at: [Link]

-

Matijasic, I., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju. Available at: [Link]

-

tert-Butyl N-(2-aminoethyl)carbamate - Oakwood Chemical. Available at: [Link]

Sources

- 1. CN112979501A - Synthesis method of N-BOC-ethylenediamine - Google Patents [patents.google.com]

- 2. Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). Some of the most potent monoamine oxidase-B inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and Handling of tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate

Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate is a critical secondary amine intermediate used extensively in the synthesis of peptidomimetics, kinase inhibitors (e.g., AKT and EGFR targets), and GPCR ligands. Its structural dual-functionality—possessing a reactive secondary amine and a protected primary amine (Boc group)—makes it a versatile "linker" in fragment-based drug design.

However, its handling requires specific protocols due to the potential for amine oxidation, carbamate instability under acidic conditions, and the toxicological profiles of its synthetic precursors (benzyl halides and reducing agents). This guide synthesizes field-proven handling strategies with rigorous safety standards.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

| Property | Detail |

| Chemical Name | tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate |

| Common Synonyms | N-Boc-N'-(4-chlorobenzyl)ethylenediamine; (2-(4-Chlorobenzylamino)ethyl)carbamic acid tert-butyl ester |

| Molecular Formula | C₁₄H₂₁ClN₂O₂ |

| Molecular Weight | 284.78 g/mol |

| Physical State | Viscous oil or low-melting solid (depending on purity) |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Low solubility in water |

| pKa (Predicted) | ~9.5 (Secondary amine), ~-1.5 (Carbamate oxygen) |

| Stability | Stable at room temperature; Hygroscopic; Acid-sensitive (Boc removal) |

Hazard Identification & Risk Assessment

While specific toxicological data for this intermediate is often extrapolated, its hazard profile is derived from its functional groups (secondary benzylamine) and its synthesis precursors.

GHS Classification (Derived)

Based on Structure-Activity Relationship (SAR) of analogous N-benzyl diamines.

-

Signal Word: WARNING

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Critical Precursor Hazards (Synthesis Context)

If you are synthesizing this compound in-house, the risk profile escalates significantly due to precursors:

-

4-Chlorobenzyl chloride: Potent lachrymator and corrosive.

-

Sodium Cyanoborohydride (NaBH₃CN): Highly toxic; releases fatal HCN gas if exposed to acid.

-

4-Chlorobenzaldehyde: Skin and eye irritant.

Synthesis & Impurity Profiling

Expert Insight: The safety of the final product is often dictated by the chosen synthetic route. We recommend Reductive Amination (Method A) over Direct Alkylation (Method B) to minimize toxic byproducts and bis-alkylation impurities.

Method A: Reductive Amination (Recommended)

This method uses N-Boc-ethylenediamine and 4-chlorobenzaldehyde. It offers higher selectivity for the mono-alkylated product.

Protocol:

-

Imine Formation: Dissolve 4-chlorobenzaldehyde (1.0 eq) and N-Boc-ethylenediamine (1.0 eq) in DCE (Dichloroethane) or MeOH. Stir for 30–60 mins to form the imine intermediate.

-

Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise. Note: STAB is preferred over NaBH₃CN for safety (no HCN risk) and better control.

-

Quench: Quench with saturated NaHCO₃.

-

Purification: Extract with DCM. The secondary amine product is less polar than the diamine starting material but more polar than the aldehyde.

Method B: Direct Alkylation (Not Recommended)

Using 4-chlorobenzyl chloride leads to significant formation of the bis-alkylated impurity (tert-butyl (2-(bis(4-chlorobenzyl)amino)ethyl)carbamate), which is difficult to separate and alters the toxicity profile.

Visualization: Synthesis & Impurity Logic[5]

Figure 1: Comparison of synthetic routes highlighting the selectivity advantage of Reductive Amination.

Safe Handling & Storage Protocols

Engineering Controls

-

Fume Hood: Mandatory. All operations involving the free amine or its precursors must be conducted in a certified chemical fume hood operating at face velocity >0.5 m/s.

-

Inert Atmosphere: Store and handle under Nitrogen or Argon. Secondary amines can absorb CO₂ from the air to form carbamates/salts, altering stoichiometry in subsequent reactions.

Personal Protective Equipment (PPE)

-

Gloves: Nitrile (0.11 mm) is sufficient for incidental splash. For prolonged handling or synthesis involving benzyl chloride, use Silver Shield/4H laminate gloves.

-

Eye Protection: Chemical splash goggles. Face shield required if handling >10g of precursors.

-

Respiratory: If solid, use N95/P100. If handling volatile precursors outside a hood (never recommended), a full-face respirator with organic vapor cartridges is required.

Storage & Stability

-

Temperature: 2–8°C (Refrigerator).

-

Conditions: Keep container tightly closed, dry, and dark.

-

Incompatibilities:

-

Strong Acids: (e.g., HCl, TFA) will remove the Boc protecting group, yielding the diamine salt.

-

Strong Oxidizers: Can oxidize the secondary amine to an N-oxide or cleave the benzyl group.

-

Acid Chlorides/Anhydrides: Will react with the secondary amine (unless this is the intended next step).

-

Emergency Response & First Aid

In the event of exposure, the presence of the chlorobenzyl group suggests potential for lipophilic absorption, though the Boc group mitigates some corrosivity compared to the free diamine.

| Scenario | Immediate Action |

| Skin Contact | Wash immediately with soap and water for 15 minutes. Do not use organic solvents (ethanol/acetone) as they may increase skin absorption. |

| Eye Contact | Rinse cautiously with water for 15 minutes. Remove contact lenses if present. Seek medical attention immediately. |

| Inhalation | Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel. |

| Spill Cleanup | Absorb with inert material (vermiculite/sand). Do not use combustible materials (sawdust). Neutralize trace residues with dilute acetic acid if necessary. |

Visualization: Safety Decision Tree

Figure 2: Immediate response logic for exposure incidents.

References

-

Synthesis of AKT Protein Kinase Inhibitors. US Patent 8,680,114 B2. (2014). Describes the reductive amination of 4-chlorobenzaldehyde with N-Boc-ethylenediamine.

-

Synthesis of tert-butyl 2-(methylamino)ethylcarbamate. CN Patent 104086460B. (2016). Provides comparative methodologies for mono-alkylation of N-Boc-ethylenediamine.

-

Organic Syntheses Procedure: (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, Coll. Vol. 10, p.24 (2004). Foundational reference for the starting material preparation.[1][2][3][4]

-

PubChem Compound Summary: tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate. National Center for Biotechnology Information. (Accessed 2026).[5] Used for read-across toxicity data of similar Boc-protected amines.

-

Sigma-Aldrich Safety Data Sheet (SDS). tert-Butyl (2-aminoethyl)carbamate. (2025). Reference for handling the diamine backbone.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 4. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

purification of tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate by column chromatography

Topic: Purification of tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate by Column Chromatography Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Purification Specialists

Introduction & Molecule Analysis[1]

Target Molecule: tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate

Molecular Formula: C

This molecule is a mono-Boc protected diamine derivative, commonly synthesized via reductive amination between N-Boc-ethylenediamine and 4-chlorobenzaldehyde. It serves as a critical linker or intermediate in medicinal chemistry.

Chemical Challenges in Purification

To design a successful purification strategy, we must analyze the functional groups:

-

Secondary Benzyl Amine (Basic Center): This is the most critical feature. The secondary amine (

) will form strong hydrogen bonds with the acidic silanol groups ( -

Boc Group (Acid Sensitivity): While generally stable, the tert-butyl carbamate moiety can degrade if exposed to highly acidic silica for prolonged periods, especially if the column generates heat (exothermic adsorption).

-

Lipophilicity: The combination of the tert-butyl group and the 4-chlorobenzyl ring makes the molecule moderately lipophilic, allowing for elution with non-polar solvent systems (Hexane/Ethyl Acetate) rather than requiring highly polar DCM/MeOH mixtures.

Method Development Strategy

The core principle of this protocol is Silanol Deactivation . We must neutralize the acidic surface of the silica gel to allow the amine to elute as a tight band.

The Modifier Choice: Triethylamine (TEA)

We will use Triethylamine (TEA) as a mobile phase modifier.[1] TEA competes with the target amine for the active silanol sites. Because TEA is sterically small and basic, it saturates the silica surface, effectively "shielding" the target molecule from interacting with the stationary phase.

Self-Validating Logic:

-

Without TEA: The target spots on TLC will streak from the baseline to the solvent front.

-

With TEA: The target will appear as a compact, circular spot. If your TLC spot is not round, your column will fail.

Workflow Diagram: Method Development

The following diagram outlines the decision process for selecting the optimal purification conditions.

Caption: Logical workflow for optimizing amine purification conditions on silica gel.

Detailed Experimental Protocol

Phase A: Preparation and Materials

| Reagent/Material | Grade | Role |

| Silica Gel | 40-63 µm (230-400 mesh) | Stationary Phase |

| Hexanes | HPLC/ACS Grade | Non-polar Eluent |

| Ethyl Acetate (EtOAc) | HPLC/ACS Grade | Polar Eluent |

| Triethylamine (TEA) | Reagent Grade | Silanol Blocker (Modifier) |

| Dichloromethane (DCM) | ACS Grade | Sample Loading Solvent |

| Ninhydrin Stain | Solution | Detection of Secondary Amine |

Phase B: TLC Optimization (The "Go/No-Go" Step)

Do not proceed to the column until this step is validated.

-

Prepare Solvent System A: 70% Hexanes / 30% EtOAc.

-

Prepare Solvent System B: 70% Hexanes / 29% EtOAc / 1% TEA .

-

Spotting: Spot the crude mixture on two separate TLC plates.

-

Elution: Run Plate 1 in System A and Plate 2 in System B.

-

Visualization: Visualize under UV (254 nm) for the chlorobenzyl group, then dip in Ninhydrin and heat. The amine will turn reddish/purple.

-

Observation:

-

System A: Likely shows a streak starting from the baseline.

-

System B: Should show a compact spot.

-

Target Rf: Adjust the EtOAc ratio in System B until the product spot has an Rf of 0.25 – 0.30 . This is the "Sweet Spot" for flash chromatography.

-

Phase C: Column Packing (The "Pre-Buffering" Technique)

Standard packing often fails for amines because the first few inches of silica strip the TEA from the mobile phase, re-activating the silica. We must pre-buffer the entire column.

-

Calculate Silica: Use a 30:1 to 50:1 ratio of Silica:Crude mass.

-

Slurry Preparation: In an Erlenmeyer flask, mix the required amount of silica with the starting mobile phase (e.g., 90% Hexane / 9% EtOAc / 1% TEA ).

-

Pouring: Pour the slurry into the column. Tap to settle.

-

Equilibration: Flush the column with 2 column volumes (CV) of the starting solvent. This ensures the entire length of the silica bed is neutralized with TEA.

Phase D: Loading and Elution[3][4]

-

Sample Loading (Dry Load Recommended):

-

Dissolve crude material in a minimum amount of DCM.

-

Add silica gel (approx.[2] 2x the mass of the crude).

-

Evaporate to dryness on a rotovap until a free-flowing powder remains.

-

Carefully pour this powder onto the top of the packed column.

-

Why Dry Load? Liquid loading amines in DCM can sometimes cause "fingering" or band broadening if the DCM disrupts the hexane-packed bed.

-

-

Elution Gradient:

-

Mobile Phase A: Hexanes + 1% TEA

-

Mobile Phase B: Ethyl Acetate + 1% TEA

-

Gradient Profile:

-

0-5 mins: 5% B (Isocratic hold to elute non-polar impurities)

-

5-25 mins: Linear gradient 5% B

40% B -

25-30 mins: Hold at 40% B (Product usually elutes here)

-

-

-

Fraction Collection:

-

Collect fractions (~10-15 mL for a 20g column).

-

Monitor via UV (254 nm).

-

Spot checks with Ninhydrin stain.

-

Phase E: Post-Run Processing

Triethylamine has a high boiling point (89°C) and can contaminate the final product as a salt (Triethylammonium acetate/chloride).

-

Evaporation: Combine product fractions and rotovap to dryness.

-

TEA Removal (Azeotrope): Add DCM to the residue and re-evaporate. Repeat 2-3 times. This helps co-evaporate residual TEA.

-

High-Vac: Place the oil/solid under high vacuum (< 1 mbar) overnight to remove trace TEA.

-

Validation: Run a

H NMR. Check for TEA signals (quartet at ~2.5 ppm, triplet at ~1.0 ppm).

Troubleshooting & Mechanism

Mechanism of Separation

The diagram below illustrates the molecular interactions occurring inside the column.

Caption: TEA preferentially binds to acidic silanols, preventing the target amine from sticking.

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Broad/Streaking Bands | Insufficient TEA in column. | Flush column with 5% TEA in Hexane before starting gradient. Ensure TEA is in both solvent bottles. |

| Product Co-elutes with Impurity | Gradient too steep. | Use a shallower gradient (e.g., 10% |

| Product "Stuck" on Column | Polarity too low. | Switch to DCM/MeOH (95:5) + 1% NH |

| Boc Deprotection Observed | Silica too acidic/Active. | Ensure silica was pre-slurried with TEA. Avoid leaving the compound on the column overnight. |

References

-

Teledyne ISCO. "Flash Chromatography of Amines: Method Development Strategies." Teledyne ISCO Application Notes. Link

-

Biotage. "Is there an easy way to purify organic amines?" The Flash Purification Blog. Link

-

Reich, H. J. "Chromatography Tips: Deactivation of Silica Gel." University of Wisconsin-Madison Chemistry. Link

-

Sigma-Aldrich. "Reductive Amination Application Note." Sigma-Aldrich Technical Library. Link

Sources

Strategic Utilization of tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate as a Privileged Scaffold Intermediate

[1]

Introduction: The Architecture of a "Privileged" Intermediate

In the landscape of medicinal chemistry, tert-butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate (often referred to as N-Boc-N'-(4-chlorobenzyl)ethylenediamine ) represents a high-value "privileged structure" intermediate.[1] Its utility stems from its unique trifunctional architecture:

-

The 4-Chlorobenzyl "Anchor": This lipophilic moiety is a validated pharmacophore found in numerous GPCR ligands (e.g., Chloropyramine, Chlorcyclizine) and kinase inhibitors. It provides critical

- -

The Secondary Amine "Hub": The central nitrogen remains nucleophilic, allowing for diverse functionalization (acylation, alkylation, urea formation) to generate focused libraries.

-

The Boc-Protected Primary Amine: The tert-butoxycarbonyl (Boc) group serves as an orthogonal protecting group.[1] It remains stable during modifications of the secondary amine but can be removed under acidic conditions to reveal a primary amine for further chain extension or cyclization.

This guide details the strategic applications of this intermediate in generating GPCR-targeted libraries, fragment-based drug discovery (FBDD), and heterocycle synthesis.[1]

Application Note: Synthesis of GPCR-Targeted Small Molecule Libraries

Context: Many G-Protein Coupled Receptors (GPCRs), particularly histamine (H1), dopamine (D2), and muscarinic receptors, recognize the N-benzyl-ethylenediamine motif.[1] The title compound serves as the ideal starting point for "Diversity-Oriented Synthesis" (DOS).[1] By keeping the 4-chlorobenzyl tail constant, researchers can rapidly explore the structure-activity relationship (SAR) of the "head" group attached to the secondary nitrogen.

Mechanistic Insight: The "Acid-Base Switch" Purification

A critical advantage of this intermediate is its basicity.[1] Unlike the starting aldehyde (neutral) or the bis-alkylated byproduct (less basic due to sterics), the desired secondary amine can be purified via acid-base extraction.[1] This eliminates the need for tedious column chromatography in early stages, accelerating library throughput.

Experimental Workflow Visualization

The following diagram illustrates the divergent synthesis pathways enabled by this scaffold.

Figure 1: Divergent synthetic pathways utilizing the title compound as a central hub for library generation.

Detailed Experimental Protocols

Protocol A: Preparation of the Title Compound (Reductive Amination)

This protocol establishes the core scaffold with high fidelity, avoiding over-alkylation.

Objective: Synthesize tert-butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate from N-Boc-ethylenediamine and 4-chlorobenzaldehyde.

Reagents:

-

N-Boc-ethylenediamine (1.0 equiv)[1]

-

4-Chlorobenzaldehyde (1.0 equiv)[1]

-

Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1]

-

Acetic Acid (AcOH) (1.0 equiv)[1]

-

Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology:

-

Imine Formation:

-

In a flame-dried round-bottom flask under N2, dissolve 4-chlorobenzaldehyde (10 mmol, 1.40 g) in DCM (40 mL).

-

Add N-Boc-ethylenediamine (10 mmol, 1.60 g).

-

Crucial Step: Add AcOH (10 mmol, 0.6 mL). The acid catalyzes imine formation and buffers the subsequent reduction.

-

Stir at room temperature (RT) for 1 hour. Checkpoint: The solution may turn slightly cloudy or change color (pale yellow), indicating imine formation.

-

-

Selective Reduction:

-

Cool the mixture to 0°C in an ice bath.

-

Add Sodium Triacetoxyborohydride (STAB) (14 mmol, 2.97 g) portion-wise over 15 minutes. Note: STAB is preferred over NaBH4 because it is less likely to reduce the aldehyde directly, favoring the imine.

-

Remove ice bath and stir at RT for 12–16 hours.

-

-

Quench and Workup (Self-Validating "Acid-Base" Purification):

-

Quench with saturated aqueous NaHCO3 (30 mL). Stir for 20 mins until gas evolution ceases.

-

Extract with DCM (3 x 30 mL). Combine organics.

-

Validation Step: Wash the organic layer with 1M Citric Acid (3 x 30 mL). The product (basic amine) will move to the aqueous layer; non-basic impurities (unreacted aldehyde) stay in DCM.

-

Discard the DCM layer.

-

Basify the aqueous citric acid layer to pH ~10 using 2M NaOH (cool in ice bath during addition). The product will oil out.

-

Extract the cloudy aqueous mixture with DCM (3 x 40 mL).

-

Dry over Na2SO4, filter, and concentrate in vacuo.

-

Expected Result: Colorless to pale yellow oil.[1] Yield: 85-95%.[1] Data Validation:

-

1H NMR (CDCl3): Diagnostic singlet at ~3.78 ppm (Benzyl CH2), triplet at ~2.75 ppm (CH2-NH-Benzyl), and singlet at 1.44 ppm (Boc).[1]

Protocol B: Urea Synthesis for Kinase Inhibitor Scaffolds

The secondary amine is derivatized to form a urea linkage, a common motif in kinase inhibitors (e.g., Sorafenib analogs).

Objective: React the title compound with an isocyanate to form a 1,1,3-trisubstituted urea.

Reagents:

-

Title Compound (from Protocol A) (1.0 equiv)

-

Aryl Isocyanate (e.g., Phenyl Isocyanate) (1.1 equiv)[1]

-

Triethylamine (TEA) (1.5 equiv)[1]

Methodology:

-

Dissolve the Title Compound (1.0 mmol) in anhydrous DCM (10 mL).

-

Add TEA (1.5 mmol). Cool to 0°C.[1]

-

Add the Aryl Isocyanate (1.1 mmol) dropwise.[1]

-

Stir at RT for 4 hours. Monitoring: TLC (50% EtOAc/Hexane) should show disappearance of the starting amine (ninhydrin active) and appearance of a higher Rf spot (UV active).[1]

-

Workup: Wash with 1M HCl (to remove excess TEA), then saturated NaHCO3. Dry and concentrate.

-

Purification: Flash chromatography (SiO2, Hexane/EtOAc gradient).

Quantitative Data Summary: Reactivity Profile

The following table summarizes the reactivity of the secondary amine "hub" under standard medicinal chemistry conditions.

| Reaction Type | Reagent Class | Conditions | Typical Yield | Medicinal Application |

| Reductive Amination | Aldehydes (STAB) | DCM, AcOH, RT | 85-95% | Core Scaffold Synthesis |

| Urea Formation | Isocyanates | DCM, TEA, 0°C | 90-98% | Kinase Inhibitors (Type II) |

| Acylation | Acid Chlorides | DCM, DIPEA, 0°C | 80-90% | GPCR Ligands (Amides) |

| Sulfonylation | Sulfonyl Chlorides | DCM, Pyridine | 75-85% | Ion Channel Blockers |

| Cyclization | CDI (Carbonyldiimidazole) | THF, Reflux | 70-80% | Imidazolidinones (Rigid Cores) |

References

-

Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link[1]

-

Saari, W. S., et al. (1991). "Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents." Journal of Medicinal Chemistry, 34(10), 3132-3138.[1] Link[1]

-

Li, H., et al. (2017). "Sustaining Intravitreal Residence With L-Arginine Peptide-Conjugated Nanocarriers." Investigative Ophthalmology & Visual Science, 58(12), 5142-5150.[1] Link

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 15157893, tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]ethyl}carbamate."[1] PubChem. Link

Application Notes and Protocols for the Characterization of tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and development, the meticulous characterization of novel chemical entities is paramount. This document serves as a comprehensive guide to the analytical techniques essential for the structural elucidation and purity assessment of tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate . This molecule, possessing a reactive secondary amine, a Boc-protected primary amine, and a chlorinated aromatic moiety, presents a unique analytical challenge. As such, a multi-faceted approach is not just recommended, but necessary for its unambiguous identification and characterization.

This guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale for the chosen analytical strategies. It is designed for researchers, scientists, and drug development professionals who require a robust and reliable framework for the characterization of this and structurally related compounds.

Molecular Profile and Physicochemical Properties

| Property | Predicted Value/Information | Source/Justification |

| IUPAC Name | tert-butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate | Based on standard nomenclature rules. |

| Molecular Formula | C₁₄H₂₁ClN₂O₂ | Calculated from the chemical structure. |

| Molecular Weight | 298.78 g/mol | Calculated from the molecular formula. |

| Exact Mass | 298.1292 g/mol | Calculated from the isotopic composition of the constituent atoms. |

| Appearance | Likely a white to off-white solid or a viscous oil at room temperature. | Based on similar N-Boc protected diamines. |

| Solubility | Expected to be soluble in a range of organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water. | The Boc and chlorobenzyl groups confer lipophilicity. |

| Melting/Boiling Point | No experimental data available. Predicted to have a relatively high boiling point due to its molecular weight and polar functional groups. | General trend for similar organic molecules. |

The Analytical Workflow: A Multi-Technique Approach

The comprehensive characterization of tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate necessitates a synergistic application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a high degree of confidence in the identity, purity, and integrity of the molecule.

Caption: A typical analytical workflow for the characterization of a synthesized organic molecule.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of the molecular structure of an organic compound. For tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.

A. ¹H NMR Spectroscopy: Mapping the Proton Environment

Principle: ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, their relative numbers, and the connectivity between them through spin-spin coupling.

Predicted ¹H NMR Spectrum:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.3 | Doublet | 2H | Ar-H | Protons on the chlorophenyl ring ortho to the chlorine. |

| ~ 7.2 | Doublet | 2H | Ar-H | Protons on the chlorophenyl ring meta to the chlorine. |

| ~ 5.0 | Broad singlet | 1H | NH-Boc | The carbamate proton, often broad due to quadrupole broadening and exchange. |

| ~ 3.7 | Singlet | 2H | Ar-CH₂ | The benzylic protons, appear as a singlet as there are no adjacent protons. |

| ~ 3.2 | Quartet | 2H | Boc-NH-CH₂ | Protons adjacent to the Boc-protected nitrogen and the other methylene group. |

| ~ 2.8 | Triplet | 2H | CH₂-NH-Benzyl | Protons adjacent to the secondary amine and the other methylene group. |

| ~ 1.4 | Singlet | 9H | C(CH₃)₃ | The nine equivalent protons of the tert-butyl group, a characteristic singlet. |

| Variable | Broad singlet | 1H | NH-Benzyl | The secondary amine proton, its position can vary and the peak is often broad. |

Protocol for ¹H NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds.

-

Instrument Setup: Use a standard 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Spectral Interpretation: Integrate the peaks to determine the relative number of protons and analyze the multiplicities to deduce the connectivity.

B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Principle: ¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms in a molecule and their chemical environment.

Predicted ¹³C NMR Spectrum:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 156 | C=O (Carbamate) | The carbonyl carbon of the Boc group is highly deshielded.[1] |

| ~ 138 | Ar-C (quaternary) | The aromatic carbon attached to the benzyl group. |

| ~ 132 | Ar-C (quaternary) | The aromatic carbon attached to the chlorine atom. |

| ~ 130 | Ar-CH | Aromatic carbons. |

| ~ 128 | Ar-CH | Aromatic carbons. |

| ~ 79 | C(CH₃)₃ (quaternary) | The quaternary carbon of the tert-butyl group.[1] |

| ~ 53 | Ar-CH₂ | The benzylic carbon. |

| ~ 49 | CH₂-NH-Benzyl | The carbon adjacent to the secondary amine. |

| ~ 40 | Boc-NH-CH₂ | The carbon adjacent to the Boc-protected nitrogen. |

| ~ 28 | C(CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group.[1] |

Protocol for ¹³C NMR Analysis:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Use the same NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 1024 or more scans).

-

Data Processing and Interpretation: Process the data and assign the peaks based on their chemical shifts and comparison with predicted values. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

II. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Principle: MS measures the mass-to-charge ratio (m/z) of ions. The molecule is first ionized, and then the resulting ions are separated based on their m/z and detected.

Expected Mass Spectrum:

-